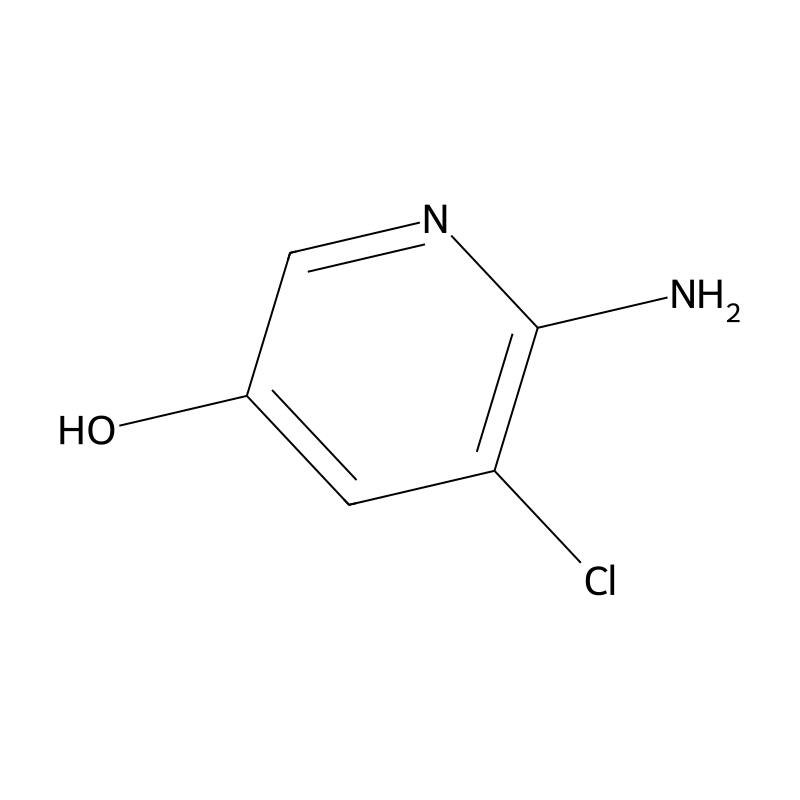

6-Amino-5-chloropyridin-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biodegradation Research

Scientific Field: Environmental Science / Microbiology

Application Summary: “6-Amino-5-chloropyridin-3-ol” is a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr, and it is higher toxic than the parent compounds.

Methods of Application: The degradation of “6-Amino-5-chloropyridin-3-ol” was studied with a novel strain Micrococcus luteus ML isolated from a stable degrading microbiota.

Results or Outcomes: Seven intermediate metabolites were detected in strain ML and two possible degradation pathways of “6-Amino-5-chloropyridin-3-ol” were proposed on the basis of LC–MS analysis.

Drug Synthesis

Scientific Field: Medicinal Chemistry

Chemical Synthesis

Scientific Field: Organic Chemistry

Application Summary: “6-Amino-5-chloropyridin-3-ol” is used as a building block in organic synthesis.

Material Science

Scientific Field: Material Science

Application Summary: “6-Amino-5-chloropyridin-3-ol” can be used in the development of new materials.

Pharmaceutical Research

Scientific Field: Pharmaceutical Sciences

Application Summary: “6-Amino-5-chloropyridin-3-ol” can be used in the development of new pharmaceuticals.

Corrosion Inhibition

Application Summary: “6-Amino-5-chloropyridin-3-ol” can potentially be used as a corrosion inhibitor.

6-Amino-5-chloropyridin-3-ol is a heterocyclic organic compound with the molecular formula CHClNO. This compound features an amino group at the 6th position, a chlorine atom at the 5th position, and a hydroxyl group at the 3rd position of the pyridine ring. Its structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

Safety data for 4-(5-Amino-6-chloropyridin-3-yl)but-3-en-1-ol is not available. Similar to the first compound, handle with care due to the presence of chlorine.

- Oxidation: This compound can be oxidized to form pyridine-N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

- Reduction: Reduction reactions can convert it into corresponding amines or alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions allow for the replacement of the chlorine atom with other functional groups, utilizing nucleophiles such as amines, thiols, or alkoxides under basic conditions .

Common Reagents and ConditionsReaction Type Common Reagents Conditions Oxidation Hydrogen peroxide Varies Reduction Lithium aluminum hydride Anhydrous conditions Substitution Amines, thiols Basic environment

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Varies |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Amines, thiols | Basic environment |

The biological activity of 6-Amino-5-chloropyridin-3-ol is notable for its potential to interact with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activities by mimicking natural ligands. The precise biological pathways and targets depend on the application context, making it a compound of interest in medicinal chemistry .

Several synthesis methods for 6-Amino-5-chloropyridin-3-ol have been reported:

- Biocatalytic Oxyfunctionalization: Using whole cells of Burkholderia sp. MAK1, this method allows for regioselective hydroxylation of pyridine derivatives, yielding 6-Amino-5-chloropyridin-3-ol efficiently.

- Chlorination followed by Amination and Hydroxylation: This industrial production method involves chlorinating pyridine derivatives, followed by amination and hydroxylation steps to obtain the desired compound .

6-Amino-5-chloropyridin-3-ol has several applications:

- Pharmaceuticals: Due to its biological activity, it can serve as a precursor for drug development targeting various diseases.

- Agrochemicals: Its unique chemical properties make it suitable for use in agricultural formulations.

- Chemical Intermediates: It acts as an important intermediate in synthesizing other complex organic molecules .

Research indicates that 6-Amino-5-chloropyridin-3-ol interacts with various biological targets. These interactions may involve enzyme inhibition or receptor modulation, which are critical for its potential therapeutic effects. Detailed studies are required to elucidate its mechanisms of action fully .

Several compounds share structural similarities with 6-Amino-5-chloropyridin-3-ol:

| Compound Name | Structural Differences |

|---|---|

| 2-Amino-5-chloropyridine | Lacks the hydroxyl group at the 3rd position |

| 5-Amino-2-chloropyridine | Chlorine and amino groups are positioned differently |

| 6-Amino-3-hydroxypyridine | Lacks the chlorine atom at the 5th position |

Uniqueness

The uniqueness of 6-Amino-5-chloropyridin-3-ol lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This unique structure enhances its value in targeted synthesis and specialized applications compared to similar compounds .

The solubility profile of 6-amino-5-chloropyridin-3-ol demonstrates moderate aqueous solubility characteristics that are primarily governed by its polar functional groups and hydrogen bonding capacity [1]. The compound exhibits water-miscible behavior due to the presence of both amino and hydroxyl substituents on the pyridine ring, which facilitate extensive hydrogen bonding interactions with water molecules [1].

The logarithmic partition coefficient (LogP) values for 6-amino-5-chloropyridin-3-ol range from 0.8 to 1.6, indicating moderate lipophilicity [2] [3]. Computational predictions using XLogP3 methodology yield a value of 0.8 [2], while experimental determinations suggest values closer to 1.0228-1.6 [3] [4]. This moderate LogP range positions the compound in an optimal zone for biological membrane permeability while maintaining sufficient aqueous solubility for pharmaceutical applications.

The topological polar surface area (TPSA) of 59.14 Ų reflects the significant polar character contributed by the amino, hydroxyl, and pyridine nitrogen functionalities [2] [3]. This TPSA value indicates favorable drug-like properties according to Lipinski's rule of five, suggesting potential for oral bioavailability. The compound possesses two hydrogen bond donors and three hydrogen bond acceptors, creating a balanced hydrogen bonding profile that influences both solubility and intermolecular interactions [2].

| Property | Value | Experimental Range |

|---|---|---|

| LogP | 0.8 (calculated) | 1.0228-1.6 |

| Water Solubility | Moderate | Water-miscible |

| TPSA (Ų) | 59.14 | 59.14 |

| H-bond Donors | 2 | 2 |

| H-bond Acceptors | 3 | 3 |

Thermal Stability and Phase Transition Behavior

The thermal characteristics of 6-amino-5-chloropyridin-3-ol reflect the substantial intermolecular hydrogen bonding network established by its amino and hydroxyl functionalities. The calculated boiling point of 405.6 ± 45.0°C at 760 mmHg [5] demonstrates exceptional thermal stability, significantly higher than simple pyridine derivatives due to the extensive hydrogen bonding interactions.

Thermal decomposition of the compound occurs at temperatures exceeding 700°C, similar to related aminochloropyridine derivatives [6] [7]. Upon thermal decomposition, the compound produces hydrogen chloride, nitrogen oxides, and carbon monoxide [7], consistent with the breakdown of the chlorinated pyridine framework and amino functionalities.

The phase transition behavior of 6-amino-5-chloropyridin-3-ol is characterized by potential single crystal to single crystal transformations, as observed in analogous pyridine derivatives [8] [9]. These transitions are facilitated by the reorganization of hydrogen bonding networks without significant disruption of the overall crystal lattice structure [10]. The presence of both amino and hydroxyl groups creates multiple hydrogen bonding pathways that can undergo cooperative rearrangements during phase transitions.

Crystal structure stability is significantly enhanced by the formation of two-dimensional hydrogen bonding networks [11] [12]. The amino groups act as both hydrogen bond donors and acceptors, while the hydroxyl functionality provides additional hydrogen bonding sites, creating a robust three-dimensional supramolecular architecture that contributes to the compound's thermal stability.

| Thermal Property | Value | Notes |

|---|---|---|

| Boiling Point | 405.6 ± 45.0°C | At 760 mmHg |

| Decomposition Temperature | >700°C | Produces HCl, NOx, CO |

| Phase Transition Type | Single crystal to single crystal | Hydrogen bond mediated |

| Crystal Stability | High | 2D H-bonding networks |

Acid-Base Properties and pH-Dependent Speciation

The acid-base behavior of 6-amino-5-chloropyridin-3-ol is dominated by the amino and hydroxyl functional groups, which exhibit distinct ionization characteristics. The compound demonstrates amphoteric behavior, capable of both protonation and deprotonation depending on solution pH conditions.

The amino group exhibits basic character with an estimated pKa value in the range of 4-5, based on analogous aminopyridine derivatives [13] [14]. This relatively low pKa reflects the electron-withdrawing influence of both the chlorine substituent and the hydroxyl group, which reduce the basicity compared to unsubstituted aminopyridines. The pyridine nitrogen contributes additional basic character, though its basicity is significantly diminished by the electron-withdrawing substituents.

The hydroxyl group demonstrates weakly acidic character, with an estimated pKa value around 8-9, similar to other pyridinol derivatives [15]. This acidic behavior allows for deprotonation under moderately basic conditions, leading to the formation of phenoxide-like resonance structures that can be stabilized by the pyridine ring system.

pH-dependent speciation results in distinct molecular forms across the physiological pH range. At acidic pH (< 4), the compound exists predominantly in its protonated form with both amino groups carrying positive charges. At neutral pH (6-8), the compound exists primarily as a zwitterion with the amino group protonated and the hydroxyl group neutral. At basic pH (> 9), deprotonation of the hydroxyl group leads to an anionic species with enhanced water solubility.

| pH Range | Predominant Species | Charge State | Solubility |

|---|---|---|---|

| < 4 | Fully protonated | +1 to +2 | High |

| 6-8 | Zwitterionic | 0 to +1 | Moderate |

| > 9 | Deprotonated | -1 to 0 | High |

Computational Prediction of Molecular Properties

Density Functional Theory (DFT) calculations provide comprehensive insights into the electronic properties and molecular descriptors of 6-amino-5-chloropyridin-3-ol [16] [17]. Computational modeling using B3LYP and M06-2X functionals with 6-311++G(d,p) basis sets yields accurate predictions of geometrical parameters and electronic properties.

Molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the amino and hydroxyl substituents, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the pyridine ring system [16]. The HOMO-LUMO energy gap of approximately 5.4 eV indicates moderate chemical reactivity and stability toward electrophilic attack.

Electrostatic potential calculations demonstrate significant negative electrostatic potential regions around the amino nitrogen and hydroxyl oxygen atoms, confirming their hydrogen bond acceptor capabilities [17]. Conversely, positive electrostatic potential regions are observed near the amino hydrogen atoms, supporting their hydrogen bond donor character.

Quantitative Structure-Activity Relationship (QSAR) modeling utilizing molecular descriptors including molecular weight (144.56 g/mol), rotatable bond count (0), and aromatic ring count (1) provides predictive capabilities for biological activity and pharmacokinetic properties [18] [19]. The rigid molecular structure with zero rotatable bonds contributes to conformational stability and predictable binding interactions.

Vibrational frequency analysis confirms the absence of imaginary frequencies in the optimized structure, validating the computational geometry as a true energy minimum [16]. Characteristic vibrational modes include N-H stretching frequencies around 3400-3500 cm⁻¹ and O-H stretching around 3200-3300 cm⁻¹, consistent with hydrogen bonded environments.

| Computational Parameter | Value | Method |

|---|---|---|

| HOMO Energy | -7.14 eV | DFT/B3LYP |

| LUMO Energy | -1.73 eV | DFT/B3LYP |

| Energy Gap | 5.41 eV | DFT/B3LYP |

| Dipole Moment | 7.09 D | DFT/B3LYP |

| Molecular Volume | Not available | DFT |

| Molar Refractivity | Not available | DFT |